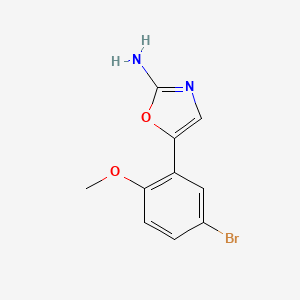
2'-Propargyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Propargyladenosine is a modified nucleoside analog of adenosine, characterized by the presence of a propargyl group at the 2’ position of the ribose sugar. This compound is notable for its applications in click chemistry, a powerful and versatile chemical synthesis technique. The molecular formula of 2’-Propargyladenosine is C13H15N5O4, and it has a molecular weight of 305.29 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Propargyladenosine typically involves the modification of adenosine through the introduction of a propargyl group. One common method includes the use of propargyl bromide in the presence of a base to achieve the desired substitution at the 2’ position of the ribose sugar. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for 2’-Propargyladenosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring high purity of the final product, and implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to meet industrial standards .
化学反应分析
Types of Reactions: 2’-Propargyladenosine undergoes various chemical reactions, including:
Click Chemistry Reactions:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Copper (I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in 2’-Propargyladenosine to form triazole derivatives.
Major Products:
科学研究应用
2’-Propargyladenosine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2’-Propargyladenosine primarily involves its incorporation into RNA molecules. Once incorporated, it can be detected and modified through click chemistry reactions. This allows researchers to study RNA synthesis, dynamics, and interactions in living cells. The compound’s ability to form stable triazole linkages with azide-containing molecules makes it a valuable tool for bioconjugation and molecular labeling .
相似化合物的比较
Adenosine Phosphate: A naturally occurring nucleoside involved in energy transfer within cells.
Acadesine: An adenosine analog used as a cardioprotective agent.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine Phosphate: A chemotherapy medication used to treat hematological malignancies.
Vidarabine: An antiviral drug used to treat herpes simplex virus infections.
Uniqueness: 2’-Propargyladenosine is unique due to its propargyl group, which enables it to participate in click chemistry reactions. This property distinguishes it from other adenosine analogs and makes it particularly useful for applications in bioconjugation, molecular labeling, and the study of RNA dynamics .
属性
分子式 |
C13H15N5O4 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
ROHGEAZREAFNTO-QYVSTXNMSA-N |
手性 SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13009738.png)

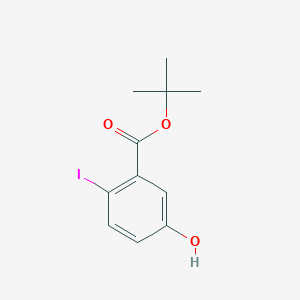
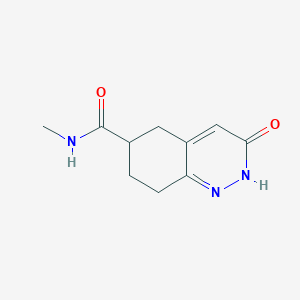

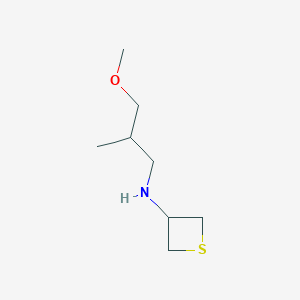
![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
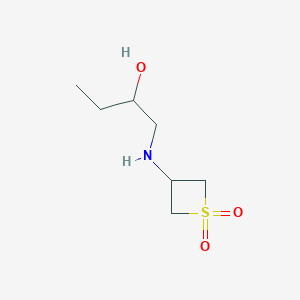
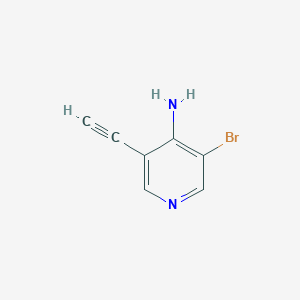
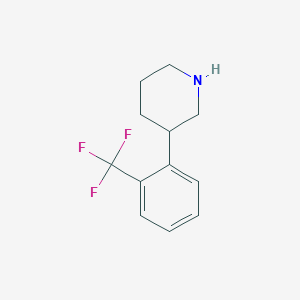
![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
